molecular formula C6H11ClO2 B1359904 6-Chlorohexanoic acid CAS No. 4224-62-8

6-Chlorohexanoic acid

Cat. No. B1359904
CAS RN: 4224-62-8
M. Wt: 150.6 g/mol
InChI Key: XWWKSLXUVZVGSP-UHFFFAOYSA-N
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Description

6-Chlorohexanoic acid is a chemical compound with the molecular formula C6H11ClO2 . It is a derivative of hexanoic acid, where one of the hydrogen atoms on the sixth carbon atom is replaced by a chlorine atom .


Molecular Structure Analysis

The molecular structure of 6-Chlorohexanoic acid consists of a six-carbon chain (hexanoic acid) with a chlorine atom attached to the sixth carbon atom . The presence of the chlorine atom makes this compound a chlorinated carboxylic acid .


Physical And Chemical Properties Analysis

6-Chlorohexanoic acid has a molecular weight of 150.60 g/mol . Its exact mass and monoisotopic mass are 150.0447573 g/mol . It has a complexity of 83.1, a topological polar surface area of 37.3 Ų, and a heavy atom count of 9 . It also has a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Environmental Impact and Biotransformation

6-Chlorohexanoic acid, as a component of certain fluorotelomer alcohols, is subject to biotransformation processes in river sediments, suggesting its environmental relevance and the potential for formation of various polyfluorinated and perfluorinated acids. This transformation highlights the necessity to understand the environmental fate of such compounds and the need for monitoring their presence and impact in aquatic ecosystems (Zhao et al., 2013).

Solid-Liquid Equilibrium Behavior

Studies on 6-Chloronicotinic acid, a compound structurally related to 6-Chlorohexanoic acid, involve understanding its behavior in various solvents, which is crucial for applications in pharmaceutical and chemical industries. The solubility in different solvents and the interactions at the molecular level are essential for designing processes involving this compound (Guo et al., 2021).

Analytical Method Development

The development of sensitive and selective analytical methods for the detection of compounds like 6-Chloronicotinic acid in environmental samples is of paramount importance for environmental monitoring and ensuring the safety of ecosystems. Innovations in chromatographic techniques and detection systems facilitate the trace-level quantification of such compounds, aiding in the understanding of their environmental distribution and potential impacts (Subhani et al., 2020).

Fungal Biotransformation

The biotransformation of fluorotelomer alcohols by fungi like Phanerochaete chrysosporium is studied for its potential in bioremediation. Understanding how these fungi metabolize such compounds can lead to the development of biological methods to treat contaminated water or soil, thereby mitigating the environmental impact of these substances (Tseng et al., 2014).

Antioxidant Potential Analysis

Exploring the antioxidant potential of compounds structurally related to 6-Chlorohexanoic acid, like chlorogenic acid, through theoretical investigations aids in understanding their possible applications in pharmacy and food industries. These studies can pave the way for the utilization of these compounds as natural antioxidants, contributing to health and wellness (Saqib et al., 2016).

properties

IUPAC Name

6-chlorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKSLXUVZVGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195076
Record name 6-Chlorohexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorohexanoic acid

CAS RN

4224-62-8
Record name 6-Chlorohexanoic acid
Source CAS Common Chemistry
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Record name 6-Chlorohexanoic acid
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Record name 6-Chlorohexanoic acid
Source EPA DSSTox
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Record name 6-Chlorohexanoic acid
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Record name 6-CHLOROHEXANOIC ACID
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Synthesis routes and methods

Procedure details

147 parts by weight of the caproic acid were added to 1,000 parts by weight of 90% sulfuric acid saturated with chlorine and were reacted for 6 hours at 25° C. to obtain 95 parts by weight of 6-chlorocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
D Zhang, J Ma, X Zheng, Z Zhang, X Lian… - Biosensors and …, 2023 - Elsevier
… As a proof of concept, we synthesized SiO 2 @Ag nanoclusters that are coated with 6-chlorohexanoic acid for covalent immobilization of serotonin transporter (5-HTT) fused with a Halo-…
Number of citations: 1 www.sciencedirect.com
K Bahrpaima, P Fatehi - Biomolecules, 2019 - mdpi.com
… In this work, 1-carboxypropyled (1-CPRLS) and 5-carboxypentyled lignosulfonates (5-CPELS) were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate …
Number of citations: 14 www.mdpi.com
JA Horton, MA Laura, SM Kalbag… - The Journal of Organic …, 1969 - ACS Publications
… 6Chlorohexanoic acid is presumed to arise by a radical mechanism of the Scheme II type, … 6-Chlorohexanoic acid was synthesized both by a radical ring opening of cyclohexanone11 …
Number of citations: 26 pubs.acs.org
Y Jin, Y Chen, M Jiao, Q Liang, G Zhang, J Quan… - … of Pharmaceutical and …, 2022 - Elsevier
… As 6-chlorohexanoic acid is a small molecule, there was no … and those modified with 6-chlorohexanoic acid. However, the β … at 199 eV on 6-chlorohexanoic acid modified microspheres, …
Number of citations: 3 www.sciencedirect.com
X Yuan, A Shayiranbieke, R Xu, H Jiang, Y Yang… - … of Chromatography A, 2022 - Elsevier
… The strategy allowed us to implement the receptor immobilization by mixing the cell lysate with the gel coated with 6-chlorohexanoic acid. With the morphological and functional …
Number of citations: 4 www.sciencedirect.com
K Zeng, Q Li, J Wang, G Yin, Y Zhang, C Xiao… - Chemical …, 2018 - pubs.rsc.org
… We modified a macroporous silica gel with 6-chlorohexanoic acid derivatives that are Halo-tag substrates. We captured the three Halo-tagged receptors from an Escherichia coli lysate …
Number of citations: 46 pubs.rsc.org
G Feng, X Yuan, P Li, R Tian, Z Hou, X Fu… - … of Chromatography A, 2021 - Elsevier
… μmol/g) and the 6-chlorohexanoic acid-modified (0.48 μmol/g… to the content of 6-chlorohexanoic acid on the PTFE discs; iv) … Then we immersed the 6-chlorohexanoic acid-modified discs …
Number of citations: 9 www.sciencedirect.com
YY Chen, YH Jin, A Shayiranbieke, X Zhao… - … of Pharmaceutical and …, 2022 - Elsevier
… tag that specifically interacts with its substrate like 6-chlorohexanoic acid [10]. Briefly, halides were removed from 6-chlorohexanoic acid by halo through a mechanism of nucleophilic …
Number of citations: 2 www.sciencedirect.com
LA Peterson, TM Harris… - Journal of the American …, 1988 - ACS Publications
… (2-chloroethyl)homocysteine analogues and the desthio compound 2-amino-6-chlorohexanoic acid with those of the cysteine half mustards at various pHs. The second study involved …
Number of citations: 103 pubs.acs.org
LI Zakharkin, EV Anikina - Bulletin of the Academy of Sciences of the …, 1987 - Springer
… To obtain 6-chlorohexanoic acid we used the procedure of [9], in which e-caprolactam was … But in contrast to [9], where only the formation of 6-chlorohexanoic acid was reported, we …
Number of citations: 1 link.springer.com

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